1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide
Description
This compound features a pyridine core substituted with a benzyl group at position 1, an oxo group at position 6, and a carboxamide linked to a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or allosteric modulation .
Properties
IUPAC Name |
1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)28-17-9-7-16(8-10-17)24-19(27)15-6-11-18(26)25(13-15)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZFNZNHSNKXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride and a base.
Incorporation of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using a trifluoromethylation reagent under specific conditions.
Formation of the Carboxamide: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The applications of 1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxamide are not explicitly detailed within the provided search results; however, the search results do provide some related information that may be relevant.
Chemical Properties and Identification
1-Benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxamide has the CAS No. 339008-78-5 and a molecular weight of 388.35 . The molecular formula is C20H15F3N2O3 .
Related Research Areas
While specific applications for 1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxamide are not available in the search results, there are mentions of related compounds and research areas:
- ACC Inhibitors: One search result discusses thienopyrimidine derivatives as acetyl-CoA carboxylase (ACC) inhibitors, noting their potential use in treating obesity, dyslipidemia, and infections . The general research area of ACC inhibition may be relevant.
- {1-Benzyl-6-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic Acid: This compound, with PubChem CID 10225186, shares some structural similarities and may be relevant in the context of research .
- {1-Benzyl-4-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic Acid: Another similar compound with PubChem CID 10203555, also sharing structural features, might offer related insights .
- Urease Enzyme Inhibitors: Research into organic heterocyclic compounds as urease enzyme inhibitors may provide a related context, given the heterocyclic nature of the target compound .
Mechanism of Action
The mechanism of action of 1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
- Core Heterocycle: The target compound and share a pyridine core, while and use pyridine/pyridazine derivatives.
- Position 1 Substituent: The target’s benzyl group with 4-trifluoromethoxy contrasts with ’s 3-trifluoromethyl substitution.
- Carboxamide-Linked Group : The target’s 4-(trifluoromethoxy)phenyl group differs from ’s 4-carbamoylphenyl, which may enhance solubility via the carbamoyl moiety.
Pharmacological and Physicochemical Implications
- Metabolic Stability : Trifluoromethoxy groups are less prone to oxidative metabolism than trifluoromethyl groups, as seen in , which may extend the target’s half-life .
- Synthetic Routes : The Suzuki coupling method described in (for a pyrimidine derivative) suggests analogous cross-coupling strategies could synthesize the target compound.
Structural-Activity Relationship (SAR) Trends
- Substituent Position : In , the 3-trifluoromethylbenzyl group at position 1 may sterically hinder binding compared to the target’s 4-trifluoromethoxy substitution, which offers a linear geometry for receptor interactions.
- Heterocycle Impact : Pyridazine derivatives like exhibit reduced aromaticity compared to pyridine, possibly weakening π-π stacking interactions with biological targets.
Biological Activity
1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide, also known by its CAS number 339008-78-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanism of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 388.35 g/mol
- CAS Number : 339008-78-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its interaction with specific biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties through several mechanisms:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest .
- Mechanism of Action : The compound appears to interact with specific cellular pathways involved in cancer progression. It may inhibit the activity of certain kinases or transcription factors that are crucial for tumor growth and survival .
Case Studies and Experimental Findings
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
Pharmacological Profile
The pharmacological profile of this compound suggests multiple therapeutic potentials:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
- Neuroprotective Effects : Some research has suggested neuroprotective effects, which could be beneficial in neurodegenerative conditions; however, further studies are needed to confirm these findings .
Q & A
What are the methodological considerations for synthesizing 1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide?
Level: Basic
Answer:
Synthesis typically involves coupling the pyridinecarboxamide core with the trifluoromethoxy-substituted aniline. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to facilitate the reaction between the carboxylic acid derivative and the aniline group. For example, O-benzyl hydroxylamine hydrochloride has been employed in similar amidation reactions .
- Protection/deprotection strategies : Protect reactive sites (e.g., carbonyl groups) during intermediate steps to avoid side reactions.
- Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for isolating the final product .
How can structural ambiguities in the pyridinecarboxamide core be resolved using spectroscopic techniques?
Level: Basic
Answer:
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns. For example, -NMR can distinguish between aromatic protons in the benzyl and trifluoromethoxyphenyl groups .
- IR spectroscopy : Identify carbonyl stretches (e.g., 1646 cm for C=O) and NH/OH vibrations (3237–3428 cm) to verify hydrogen bonding or tautomeric forms .
- X-ray crystallography : Resolve crystal packing and stereochemical ambiguities, as demonstrated for structurally related pyrazolo[3,4-b]pyridines .
What advanced strategies can optimize the compound’s pharmacokinetic properties?
Level: Advanced
Answer:
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to reduce oxidative metabolism. The trifluoromethoxy group in related compounds enhances metabolic stability by lowering CYP450 affinity .
- Solubility modulation : Incorporate polar substituents (e.g., hydroxy, carboxy) or use salt forms (e.g., potassium salts) to improve aqueous solubility, as seen in pharmacopeial standards .
How do computational methods aid in predicting the compound’s bioactivity?
Level: Advanced
Answer:
- Docking studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock. The pyridinecarboxamide scaffold is known to bind ATP pockets in kinase inhibitors .
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethoxy vs. fluorophenyl) with activity trends. For example, trifluoromethoxy groups enhance lipophilicity and target affinity in dihydropyridines .
What experimental designs address contradictions in reported biological activities of pyridinecarboxamide derivatives?
Level: Advanced
Answer:
- Standardized assays : Replicate studies under uniform conditions (e.g., cell lines, incubation times). Discrepancies in IC values often arise from variations in assay protocols .
- Control compounds : Include structurally analogous molecules (e.g., 4-fluorobenzyl derivatives) to isolate substituent-specific effects .
Which analytical techniques validate the compound’s purity and stability?
Level: Basic
Answer:
- HPLC-MS : Quantify impurities and confirm molecular weight. A ≥98% purity threshold is standard for research-grade compounds .
- Stability testing : Conduct accelerated degradation studies under acidic/basic/oxidative conditions to identify labile moieties (e.g., the 6-oxo group) .
How does the trifluoromethoxy substituent influence electronic and steric properties?
Level: Advanced
Answer:
- Electronic effects : The trifluoromethoxy group is strongly electron-withdrawing, altering the electron density of the phenyl ring and affecting binding interactions. This is critical in kinase inhibitors where electron-deficient aromatic systems enhance selectivity .
- Steric effects : The bulkier trifluoromethoxy group may hinder rotation around the C–O bond, stabilizing specific conformations in protein-ligand complexes .
What are the challenges in scaling up synthesis for preclinical studies?
Level: Advanced
Answer:
- Reagent compatibility : Transition from small-scale coupling agents (e.g., EDCI) to scalable alternatives (e.g., polymer-supported reagents) .
- Safety protocols : Address hazards associated with trifluoromethoxy intermediates (e.g., flammability, toxicity) through rigorous hazard analysis .
How can structure-activity relationship (SAR) studies guide further optimization?
Level: Advanced
Answer:
- Core modifications : Compare pyridinecarboxamides with pyrimidinecarboxamides to assess scaffold flexibility. Pyrimidine analogs often show enhanced solubility but reduced potency .
- Substituent libraries : Screen analogs with varied substituents (e.g., chloro, bromo) on the phenyl ring to balance potency and ADME properties .
What are the best practices for storing and handling this compound?
Level: Basic
Answer:
- Storage : Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the amide bond or oxidation of the trifluoromethoxy group .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions) and validate stability under long-term storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
